molecular formula C10H13N3O3 B186813 1-(5-Nitropyridin-2-yl)piperidin-4-ol CAS No. 353258-16-9

1-(5-Nitropyridin-2-yl)piperidin-4-ol

Cat. No.: B186813
CAS No.: 353258-16-9
M. Wt: 223.23 g/mol
InChI Key: JHDAKLOFMCIERS-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a piperidine ring substituted with a nitropyridine group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDAKLOFMCIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386337
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-16-9
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1.0 g (6.3 mmol) of 2-chloro-5-nitropyridine in 20 mL of n-propanol was added 1.9 g (18.9 mmol) of 4-hydroxypiperidine, and the mixture was stirred for 1.5 hours at 100° C. After cooling the reaction mixture, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: dichloromethane/methanol=50/1) to give 1.37 g (97%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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